![molecular formula C12H16ClNS B14891909 2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride
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Overview
Description
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H16ClNS and a molecular weight of 241.78 g/mol Thiophenes and their derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds or dicarbonyl compounds.
Ethylation: The thiophene ring is then ethylated at the 5-position using ethylating agents under appropriate conditions.
Amination: The ethylated thiophene undergoes amination to introduce the ethanamine group at the 3-position.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form the corresponding thiol or sulfide derivatives.
Scientific Research Applications
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a kinase inhibitor, modulating various signaling pathways involved in cell proliferation and survival . Additionally, it may interact with receptors and enzymes, leading to its pharmacological effects.
Comparison with Similar Compounds
2-(5-Ethylbenzo[b]thiophen-3-yl)ethan-1-amine hydrochloride can be compared with other thiophene derivatives, such as:
Tipepidine: An antitussive agent with a thiophene nucleus.
Tiquizium Bromide: An antispasmodic drug containing a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Properties
Molecular Formula |
C12H16ClNS |
---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
2-(5-ethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-2-9-3-4-12-11(7-9)10(5-6-13)8-14-12;/h3-4,7-8H,2,5-6,13H2,1H3;1H |
InChI Key |
IVUSHFROVSESDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)SC=C2CCN.Cl |
Origin of Product |
United States |
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